6-(2-methyl-3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine-2,3-dione derivatives, including structures similar to 6-(2-methyl-3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, typically involves multi-component reactions and further functionalization through reactions with aliphatic amines. The structures of the synthesized compounds are confirmed using techniques like NMR, HRMS, and sometimes X-ray crystallography (Nguyen & Dai, 2023).
Molecular Structure Analysis
Analyzing the molecular structure of similar compounds involves determining the spatial arrangement of atoms within the molecule. Techniques like NMR spectroscopy and X-ray crystallography are crucial for elucidating the molecular structure, revealing details about the aromatic systems and the nature of substituents that influence the compound's properties (Fujii et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of compounds like 6-(2-methyl-3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can be explored through their participation in various chemical reactions, including cyclocondensations, polymerizations, and oxidation reactions. These reactions often lead to the formation of novel compounds with interesting properties and potential applications in materials science (Antonov, Dmitriev, & Maslivets, 2021).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, can significantly affect their applicability in various fields. The crystal structure, in particular, provides insights into the molecular interactions and stability of the compound (Fujii et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, stability under various conditions, and electrochemical properties, are crucial for understanding the potential uses of these compounds. Studies on related compounds show a range of reactivities and properties, influenced by the nature of the substituents and the core heterocyclic structure (Zhang & Tieke, 2009).
properties
IUPAC Name |
6-(2-methyl-3-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c1-8-10(5-2-6-11(8)17(20)21)16-13(18)9-4-3-7-15-12(9)14(16)19/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRPSLGEZKYTQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N2C(=O)C3=C(C2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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